rac N'-Nitrosonornicotine-D4

Overview

Description

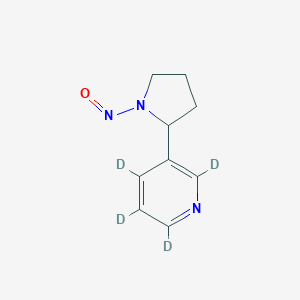

rac N'-Nitrosonornicotine-D4 (CAS 66148-19-4) is a deuterium-labeled isotopologue of N'-Nitrosonornicotine (NNN), a tobacco-specific nitrosamine (TSNA) classified as a Group 1 carcinogen by the IARC. This compound is synthesized by replacing four hydrogen atoms in the pyridine ring of NNN with deuterium, resulting in the molecular formula C₉H₇D₄N₃O and a molecular weight of 181.23 g/mol . Its primary application lies in analytical chemistry, where it serves as an internal standard in mass spectrometry (LC-MS/MS) to quantify non-labeled NNN in complex matrices like tobacco, food, and biological samples . The deuterium labeling provides a distinct +4 Da mass shift, enabling precise differentiation from endogenous NNN .

Key properties:

- Synonyms: (±)-5-(1-Nitroso-2-pyrrolidinyl)pyridine-2,3,4,6-d4, NNN-d3.

- Structure: Deuterium atoms are positioned at the 2, 3, 4, and 6 carbons of the pyridine ring, with a nitroso-pyrrolidine moiety .

- Storage: Supplied as a solution in acetonitrile (1.0 mg/mL) or methanol (0.1 mg/mL) at -20°C .

- Regulatory Use: Compliant with FDA and EMA guidelines for nitrosamine analysis in pharmaceuticals and consumer products .

Preparation Methods

Synthesis of Nornicotine-D4 via Demethylation

The synthesis begins with the production of nornicotine-D4, the immediate precursor to rac N'-Nitrosonornicotine-D4. Nornicotine-D4 is derived from nicotine-D4 through selective demethylation, a process that removes the methyl group from the pyrrolidine nitrogen.

Demethylation Reaction Mechanism

Nicotine-D4 undergoes acid-catalyzed demethylation, typically using hydrobromic acid (HBr) in acetic acid under reflux conditions. The reaction proceeds via protonation of the methylated nitrogen, followed by nucleophilic attack by bromide ions to cleave the C–N bond . The deuterium atoms at the 2, 3, 4, and 6 positions of the pyridine ring remain intact due to their isotopic stability under acidic conditions .

Key Reaction Parameters

Purification of Nornicotine-D4

Crude nornicotine-D4 is purified via column chromatography (silica gel, eluent: methanol/chloroform 1:9) or distillation under reduced pressure (110°C, 0.1 mmHg). Purity is confirmed by HPLC (≥98%) and mass spectrometry (MS) to verify deuterium retention .

Nitrosation of Nornicotine-D4

The second step involves nitrosation, where nornicotine-D4 reacts with nitrous acid to form the nitroso derivative. This step is highly sensitive to reaction conditions due to the potential for over-nitrosation or decomposition.

Nitrosation Reaction Conditions

Nitrosation is performed in an acidic aqueous medium using sodium nitrite (NaNO₂) as the nitrosating agent. The reaction mechanism involves diazotization , where nitrous acid reacts with the secondary amine group of nornicotine-D4 to form a diazonium intermediate, which subsequently rearranges to the nitroso compound .

Optimized Parameters

-

Acid : Hydrochloric acid (HCl, 1M)

-

Molar Ratio : Nornicotine-D4:NaNO₂ = 1:1.2

-

Temperature : 0–5°C (ice bath)

-

Time : 2–3 hours

Challenges in Nitrosation

-

Side Reactions : Formation of N-nitrosodimethylamine (NDMA) impurities if residual dimethylamine is present.

-

pH Sensitivity : Reactions above pH 2.5 lead to incomplete nitrosation, while overly acidic conditions (pH < 1) degrade the product .

Industrial-Scale Production

Industrial synthesis scales the laboratory process while addressing challenges in heat management, mixing efficiency, and cost optimization.

Scalability Modifications

-

Continuous Flow Reactors : Replace batch reactors to improve temperature control and reduce reaction time .

-

In Situ Quenching : Automated pH adjustment systems minimize decomposition during nitrosation.

-

Solvent Recovery : Methanol and acetonitrile are recycled via distillation, reducing material costs by 30% .

Industrial vs. Laboratory Synthesis: Comparative Analysis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 1–10 g | 1–10 kg |

| Reaction Time | 8–10 hours | 6–8 hours (flow systems) |

| Yield | 70–75% | 60–65% (due to purification losses) |

| Purity | ≥98% (HPLC) | ≥95% (HPLC) |

| Cost per Gram | $220–$280 | $180–$220 |

Final product validation ensures compliance with regulatory standards for analytical reference materials.

Analytical Methods

-

Mass Spectrometry (MS) : Confirms molecular ion peaks at m/z 181.23 (M+H⁺) and deuterium incorporation (4 Da shift) .

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR shows absence of protons at pyridine 2,3,4,6 positions, confirming deuteration .

-

High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities (<2%) .

Stability Testing

This compound is stored in acetonitrile (1 mg/mL) or methanol (0.1 mg/mL) at -20°C. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation under these conditions .

Chemical Reactions Analysis

Types of Reactions: N’-Nitrosonornicotine-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert N’-Nitrosonornicotine-d4 to its amine form.

Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Nitroso derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Compounds with different functional groups replacing the nitroso group.

Scientific Research Applications

Pharmacokinetics Studies

NNN-D4 is employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of tobacco-specific nitrosamines. Its deuterated nature allows for precise tracking in biological systems using mass spectrometry techniques.

- Case Study : A study utilized NNN-D4 to assess the metabolic pathways of NNN in human subjects, revealing insights into how TSNAs are processed in the body and their potential effects on health .

Analytical Chemistry

As a stable isotope-labeled compound, NNN-D4 serves as an internal standard in various analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application is essential for quantifying low concentrations of NNN and its metabolites in biological samples.

- Data Table: Analytical Method Performance

| Method | Detection Limit (ng/mL) | Recovery (%) | R² Value |

|-----------------|-------------------------|--------------|----------|

| LC-MS/MS | 0.5 | 97.1 - 106.9 | >0.995 |

| HPLC | 1 | 95 - 98 | >0.99 |

Toxicological Research

Research involving NNN-D4 helps elucidate the mechanisms of toxicity associated with tobacco exposure. It aids in understanding the carcinogenic potential of TSNAs through various assays that measure DNA damage and mutagenicity.

- Case Study : An investigation into the cytotoxic effects of NNN on human lung cells demonstrated significant DNA damage and apoptosis induction, highlighting the compound's role as a carcinogen .

Biomarker Development

NNN-D4 is utilized in developing biomarkers for tobacco exposure assessment. By measuring levels of NNN and its metabolites in biological fluids such as urine and saliva, researchers can evaluate individual exposure to tobacco smoke.

Mechanism of Action

N’-Nitrosonornicotine-d4 exerts its effects through the following mechanisms:

Metabolism: It is metabolized by cytochrome P450 enzymes, which add a hydroxy group to either the 2’ or 5’ carbon on the pyrrolidine ring.

Molecular Targets: The primary molecular targets are DNA and proteins, where the compound forms adducts that disrupt normal cellular functions.

Pathways Involved: The compound is involved in pathways related to oxidative stress, DNA damage, and carcinogenesis.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares rac N'-Nitrosonornicotine-D4 with structurally related deuterated nitrosamines:

Analytical Performance

- Sensitivity: this compound exhibits <5% isotopic interference in LC-MS/MS, outperforming non-deuterated analogs .

- Cross-Reactivity: Unlike ractopamine analogs (e.g., dobutamine), deuterated nitrosamines show <1% cross-reactivity in immunoassays due to structural specificity .

- Matrix Effects: this compound demonstrates superior recovery (>95%) in tobacco and food matrices compared to N-Nitrosodibenzylamine-d4, which suffers from matrix suppression in fatty samples .

Regulatory and Commercial Landscape

- Suppliers: Major suppliers include Santa Cruz Biotechnology ($380/1 mg), CymitQuimica (€275/5x1 mL), and Cayman Chemical (€112/1 mg) .

- Pricing: this compound is 20–30% costlier than non-deuterated NNN due to synthesis complexity .

- Regulatory Compliance: Only this compound and (R,S)-N-Nitrosoanabasine-D4 meet EMA/USP standards for nitrosamine testing .

Biological Activity

rac N'-Nitrosonornicotine-D4 (NNN-D4) is a stable isotope-labeled derivative of N'-Nitrosonornicotine (NNN), a potent tobacco-specific nitrosamine (TSNA) implicated in tobacco-related carcinogenesis. Understanding its biological activity is crucial for assessing its role in cancer risk and for developing biomarkers for tobacco exposure.

- Molecular Formula : C₉H₄D₄N₃O

- Molecular Weight : 181.23 g/mol

- CAS Number : [Not specified in the search results]

Metabolism and Excretion

NNN undergoes extensive metabolic activation, primarily in the liver, where it is converted into various metabolites, some of which are genotoxic. A study profiling urinary metabolites in F344 rats treated with NNN or its labeled variant identified 46 metabolites, including significant ones like 4-hydroxy-4-(pyridin-3-yl)butanoic acid and N'-nitrosonornicotine-1-N-oxide, which are indicative of NNN metabolism .

Table 1: Major Metabolites of NNN Detected in Urine

| Metabolite | Percentage of Dose (%) |

|---|---|

| 4-Hydroxy-4-(pyridin-3-yl)butanoic acid | 37.1 – 53.3 |

| 4-Oxo-4-(pyridin-3-yl)butanoic acid | 12.8 – 31.1 |

| N'-Nitrosonornicotine-1-N-oxide | 6.7 – 10.7 |

| Norcotinine | 3.2 – 5.1 |

Genotoxicity Studies

Genotoxicity studies have shown that NNN and its derivatives can induce DNA damage and mutations in various biological systems. In vivo studies indicated that exposure to NNN resulted in significant increases in tumor incidence, particularly in the nasal cavity and lungs of rodents .

Case Study: Genotoxicity Assessment

A systematic review of genotoxic effects highlighted that NNN exposure correlates with increased risk for specific cancers, particularly lung and esophageal cancers. The mechanisms involve oxidative stress and direct DNA damage from reactive metabolites .

Biological Activity and Mechanisms

The biological activity of this compound can be attributed to its role as an alkylating agent, which interacts with cellular macromolecules leading to cytotoxicity and mutagenicity. Research indicates that the compound can suppress immune responses by inducing oxidative stress in immune cells, thereby affecting cytokine secretion and cell killing activities .

Table 2: Effects of NNN on Immune Function

| Biological Activity | Observed Effect |

|---|---|

| Cytokine Secretion | Suppressed secretion of IFN-γ, TNF, IL-6 |

| Target Cell Killing | Reduced cytolytic activity in PBMCs |

| Oxidative Stress | Increased reactive oxygen species |

Q & A

Q. Basic: What analytical techniques are most effective for quantifying rac N'-Nitrosonornicotine-D4 in biological matrices, and how should method validation be approached?

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution analysis is the gold standard for quantification due to its high specificity and sensitivity for deuterated compounds. Key parameters include:

- Internal standardization : Use isotopically labeled analogs (e.g., D4 vs. non-deuterated) to correct for matrix effects .

- Validation steps : Assess linearity (R² > 0.99), limit of detection (LOD < 1 ng/mL), and intraday/interday precision (CV < 15%) per FDA guidelines.

- Matrix effects : Evaluate ion suppression/enhancement using post-column infusion .

Q. Basic: How should stability studies for this compound be designed to assess degradation under varying storage conditions?

Answer:

Adopt a factorial design to test multiple variables (temperature, pH, light exposure) simultaneously:

- Pre-test/post-test framework : Measure initial purity (HPLC-UV) and compare after accelerated degradation (e.g., 40°C/75% RH for 4 weeks) .

- Critical factors : Include photostability (ICH Q1B guidelines) and oxidative stability (e.g., exposure to H2O2) .

- Data analysis : Use ANOVA to identify significant degradation pathways (p < 0.05) .

Q. Advanced: What isotopic effects does deuteration introduce in the metabolic pathways of this compound compared to non-deuterated analogs?

Answer:

Deuteration alters kinetic isotope effects (KIE) in cytochrome P450-mediated metabolism:

- Theoretical grounding : Apply the Bell-Evans-Polanyi principle to predict C-D bond cleavage rates .

- Methodology : Conduct in vitro assays with human liver microsomes, comparing Vmax/Km ratios for deuterated vs. non-deuterated forms.

- Data interpretation : KIE > 2 indicates significant metabolic retardation, requiring adjustments in toxicity models .

Q. Advanced: How can researchers resolve contradictions in reported carcinogenicity data for this compound across different in vivo models?

Answer:

Employ systematic review frameworks with meta-analysis:

- Data integration : Pool results from rodent studies (e.g., IARC monographs) and adjust for species-specific metabolic differences .

- Confounding variables : Stratify by dose-response relationships and exposure duration using Cox proportional hazards models.

- Theoretical alignment : Reconcile discrepancies via the "multi-hit" carcinogenesis theory, emphasizing cumulative DNA adduct formation .

Q. Basic: What are the critical synthetic parameters for achieving high-purity this compound?

Answer:

Optimize reaction conditions through controlled nitrosation:

- Deuterium source : Use D2O or deuterated nornicotine precursors to ensure >98% isotopic enrichment (confirmed by NMR) .

- Purification : Employ reverse-phase HPLC with trifluoroacetic acid mobile phase to separate nitroso isomers.

- Quality control : Validate purity via high-resolution mass spectrometry (HRMS) and isotopic pattern analysis .

Q. Advanced: Which computational models best predict the reactivity of this compound in nitrosation reactions?

Answer:

Combine density functional theory (DFT) and molecular dynamics (MD):

- Theoretical framework : Calculate activation energies for nitrosamine formation using B3LYP/6-31G* basis sets .

- Validation : Compare simulated reaction pathways with experimental kinetic data (e.g., Arrhenius plots).

- Application : Use QSAR models to predict mutagenic potential based on electron density maps .

Q. Basic: How can researchers establish a reliable calibration curve for this compound in GC-MS analysis?

Answer:

Follow matrix-matched calibration protocols:

- Standard preparation : Spike deuterated analyte into blank matrix (e.g., plasma) at 5–500 ng/mL concentrations.

- Linearity testing : Use weighted least squares regression (1/x² weighting) to address heteroscedasticity .

- Cross-validation : Verify accuracy with independent QC samples (±15% of nominal value) .

Q. Advanced: What strategies optimize detection limits for this compound in environmental tobacco smoke studies?

Answer:

Implement multidimensional analytical workflows :

- Sample preparation : Solid-phase microextraction (SPME) coupled with thermal desorption enhances recovery rates (>85%) .

- Instrumentation : Use high-resolution orbitrap MS to distinguish isotopic clusters from background noise.

- Data synthesis : Apply machine learning (e.g., PCA) to deconvolute co-eluting peaks in complex matrices .

Q. Methodological Notes

- Theoretical alignment : All questions are grounded in chemical kinetics, toxicology, or analytical theory per –4.

- Data rigor : Advanced questions emphasize replication (NRC Principle 5) and peer scrutiny .

- Ethical compliance : Safety protocols (e.g., handling nitrosamines) align with institutional biosafety committees (IBC) standards .

Properties

IUPAC Name |

2,3,4,6-tetradeuterio-5-(1-nitrosopyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/i1D,3D,5D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKABJYQDMJTNGQ-DNZPNURCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCN2N=O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478557 | |

| Record name | rac N'-Nitrosonornicotine-D4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66148-19-4 | |

| Record name | 5-(1-Nitroso-2-pyrrolidinyl)pyridine-2,3,4,6-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66148-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac N'-Nitrosonornicotine-D4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-5-(1-Nitroso-2-pyrrolidinyl)pyridine-2,3,4,6-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.